molecular formula C8H10N2O3 B11908518 Ethyl 2-methoxypyrimidine-4-carboxylate

Ethyl 2-methoxypyrimidine-4-carboxylate

Cat. No.: B11908518
M. Wt: 182.18 g/mol
InChI Key: JMZKSVVQTJBQHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-methoxypyrimidine-4-carboxylate typically involves the reaction of 2-methoxypyrimidine-4-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methoxypyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.

    Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium phenoxide, potassium fluoride, dimethylamine.

    Oxidation: Potassium permanganate.

    Reduction: Sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Pyrimidine-4-carboxylic acid derivatives.

    Reduction: Reduced pyrimidine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 2-methoxypyrimidine-4-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The compound’s effects are mediated through pathways involving nucleophilic substitution and other chemical reactions .

Comparison with Similar Compounds

  • Methyl 2-methoxypyrimidine-4-carboxylate
  • Ethyl 4-chloro-2-methoxypyrimidine-5-carboxylate
  • 2-Methoxypyrimidine-5-carboxylic acid

Comparison: this compound is unique due to its specific ester functional group, which imparts distinct chemical properties. Compared to its methyl counterpart, it has a higher molecular weight and different solubility characteristics.

Biological Activity

Ethyl 2-methoxypyrimidine-4-carboxylate is a heterocyclic organic compound known for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and applications in research and medicine.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a methoxy group at the second position and an ethyl ester at the fourth position. Its molecular formula is C8H9N2O3C_8H_9N_2O_3 with a molecular weight of approximately 174.18 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

The biological activity of this compound primarily arises from its interaction with various enzymes and proteins:

  • Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. By inhibiting DHFR, it reduces the production of tetrahydrofolate, leading to decreased nucleotide synthesis and potential cell cycle arrest in rapidly dividing cells.
  • Antimicrobial Activity : Research indicates that it inhibits enzymes involved in microbial growth, suggesting applications in treating infections. Its mechanism may involve modulation of enzyme activity and interference with nucleic acid metabolism, potentially inhibiting DNA or RNA synthesis.

This compound interacts with several biochemical pathways:

  • Cellular Effects : The compound influences cellular processes by altering signaling pathways and gene expression. For example, inhibition of DHFR can lead to apoptosis in cancerous cells.
  • Major Products : Key products from reactions involving this compound include various substituted pyrimidines and carboxylic acids, depending on the reagents used during synthesis.

Research Applications

This compound has diverse applications across several fields:

  • Medicinal Chemistry : It serves as a building block for synthesizing pharmaceutical compounds targeting cancer and infectious diseases.
  • Organic Synthesis : The compound is utilized as an intermediate in the synthesis of more complex organic molecules.
  • Biological Studies : Its structural similarity to nucleotides makes it valuable in studying enzyme inhibitors and receptor ligands.
  • Industrial Applications : It is also applied in producing agrochemicals and dyes.

Comparison with Similar Compounds

To further understand the unique properties of this compound, it can be compared with related compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylateContains a chlorine atomAlters reactivity and biological activity
Ethyl 2-methylpyridine-4-carboxylatePyridine ring instead of pyrimidineDifferent chemical properties and applications
Ethyl 2-ethoxypyrimidine-5-carboxylateEthoxy group instead of methoxyPotentially different solubility and reactivity characteristics
Ethyl 2-methoxypyrimidine-5-carboxylic acidLacks the ethyl ester groupMore polar due to carboxylic acid functionality

This comparison illustrates how variations in substituents on the pyrimidine ring significantly influence the compound's reactivity and biological activity.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anticancer Activity : In vitro studies demonstrated that the compound effectively induces apoptosis in cancer cell lines through DHFR inhibition, leading to reduced cell proliferation rates.
  • Antimicrobial Properties : Research findings indicate that this compound exhibits significant antimicrobial activity against various pathogens by inhibiting specific enzymes crucial for microbial growth.
  • Enzyme Inhibition Studies : A study reported IC50 values for this compound against various kinases involved in cellular signaling pathways, demonstrating its potential as a dual inhibitor against specific targets relevant to cancer therapy .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

ethyl 2-methoxypyrimidine-4-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-3-13-7(11)6-4-5-9-8(10-6)12-2/h4-5H,3H2,1-2H3

InChI Key

JMZKSVVQTJBQHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1)OC

Origin of Product

United States

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